N-(2-chlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide N-(2-chlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15192283
InChI: InChI=1S/C19H19ClN2O2S/c20-15-7-3-1-6-14(15)11-21-18(23)12-25-17-10-9-13-5-2-4-8-16(13)22-19(17)24/h1-8,17H,9-12H2,(H,21,23)(H,22,24)
SMILES:
Molecular Formula: C19H19ClN2O2S
Molecular Weight: 374.9 g/mol

N-(2-chlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide

CAS No.:

Cat. No.: VC15192283

Molecular Formula: C19H19ClN2O2S

Molecular Weight: 374.9 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide -

Specification

Molecular Formula C19H19ClN2O2S
Molecular Weight 374.9 g/mol
IUPAC Name N-[(2-chlorophenyl)methyl]-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C19H19ClN2O2S/c20-15-7-3-1-6-14(15)11-21-18(23)12-25-17-10-9-13-5-2-4-8-16(13)22-19(17)24/h1-8,17H,9-12H2,(H,21,23)(H,22,24)
Standard InChI Key FXTBXDAFYDTAPQ-UHFFFAOYSA-N
Canonical SMILES C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NCC3=CC=CC=C3Cl

Introduction

N-(2-chlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the benzazepine class, which is known for its diverse pharmacological properties, including neuroactive effects.

Synthesis Pathway

The synthesis of N-(2-chlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide involves multi-step chemical reactions. A potential synthesis pathway may include the following steps:

  • Construction of the Benzazepine Core: This involves forming the benzazepine ring structure through appropriate chemical reactions.

  • Introduction of Functional Groups: The sulfanyl and acetamide groups are introduced into the benzazepine core.

  • Substitution with Chlorobenzyl Group: The final step involves attaching the chlorobenzyl group to the compound.

Each step requires careful optimization of reaction conditions to ensure high yields and purity of the final product.

Chemical Reactivity

The compound's reactivity can be attributed to its functional groups:

  • Acetamide Moiety: Can undergo hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid and amine.

  • Sulfanyl Group: May participate in nucleophilic substitution reactions, allowing for further derivatization.

  • Chlorine Atom: Can be displaced in nucleophilic aromatic substitution reactions, making the compound versatile for synthetic modifications.

Potential Applications in Medicinal Chemistry

N-(2-chlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide has potential applications in medicinal chemistry, particularly in the realm of neuropharmacology. Its unique structural features suggest it could serve as a lead compound for further drug development targeting neurological disorders.

Interaction Studies

Interaction studies should focus on its binding affinity to various receptors in the central nervous system, such as dopamine and serotonin receptors. Investigating its metabolic pathways will help understand how it interacts with biological systems at a molecular level.

Future Research Directions

Future research should aim to explore its pharmacological properties, including potential neuroactive effects, and its suitability as a probe in biochemical research. In-depth studies on its synthesis, biological activity, and metabolic stability are necessary to fully understand its potential applications.

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